An In-depth Technical Guide to 3-Fluorophthalic Anhydride (CAS 652-39-1): A Key Fluorinated Building Block
An In-depth Technical Guide to 3-Fluorophthalic Anhydride (CAS 652-39-1): A Key Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophthalic anhydride (4-fluoro-2-benzofuran-1,3-dione) is a fluorinated aromatic anhydride that has emerged as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, conferred by the presence of a fluorine atom on the benzene ring, make it a strategic component in the synthesis of complex molecules, ranging from high-performance polymers to biologically active compounds. The fluorine substituent not only modulates the reactivity of the anhydride system but also imparts desirable physicochemical properties, such as enhanced thermal stability, metabolic resistance, and altered lipophilicity, to the final products.[1]
This guide, intended for senior application scientists and development professionals, provides a comprehensive overview of 3-fluorophthalic anhydride, focusing on its synthesis, core reactivity principles, key applications, and practical experimental protocols.
Core Properties and Identification
A thorough understanding of a reagent begins with its fundamental properties. 3-Fluorophthalic anhydride is a white to off-white crystalline powder that is sensitive to moisture.[2] Key identification and physical property data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 652-39-1 | [3] |
| Molecular Formula | C₈H₃FO₃ | [3] |
| Molecular Weight | 166.11 g/mol | [3] |
| Melting Point | 158-163 °C | [2] |
| Boiling Point | 283 °C (lit.) | [2] |
| IUPAC Name | 4-fluoro-2-benzofuran-1,3-dione | [4] |
| Synonyms | 4-Fluoro-1,3-isobenzofurandione, 3-Fluorophthalic acid anhydride | [4] |
| InChIKey | WWJAZKZLSDRAIV-UHFFFAOYSA-N | [5] |
Synthesis of 3-Fluorophthalic Anhydride
The preparation of 3-fluorophthalic anhydride can be achieved through several synthetic routes. Historically, the direct, high-temperature halogen exchange (HALEX) reaction of 3-chlorophthalic anhydride with potassium fluoride was a primary method.[6] However, this approach often requires harsh conditions (280-290 °C) and results in moderate yields.[6] More refined, modern procedures leverage phase-transfer catalysis to achieve higher efficiency under milder conditions. A common and scalable laboratory synthesis involves the simple dehydration of the corresponding dicarboxylic acid.
Synthetic Pathway Overview
The most straightforward laboratory preparation involves the dehydration of 3-fluorophthalic acid, which can be accomplished by heating with a dehydrating agent like acetic anhydride. A more industrially relevant approach involves a halogen exchange reaction from a chlorinated precursor, optimized for yield and purity.
Detailed Experimental Protocol: Halogen Exchange Method
This protocol is adapted from a high-yield procedure described in the patent literature, which represents an optimization over earlier high-temperature methods.[6] This self-validating system ensures high conversion and simplifies purification.
Objective: To synthesize 3-fluorophthalic anhydride from 3-chlorophthalic anhydride via a phase-transfer catalyzed halogen exchange reaction.
Materials:
-
3-Chlorophthalic anhydride (1.0 eq)
-
Anhydrous potassium fluoride (KF) (2.0 - 4.0 eq)
-
Tetraphenylphosphonium bromide (Phase-Transfer Catalyst, ~0.05 eq)
-
1,2,4-Trichlorobenzene (Solvent)
-
o-Dichlorobenzene (for filtration)
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1,2,4-trichlorobenzene, 3-chlorophthalic anhydride, anhydrous potassium fluoride, and tetraphenylphosphonium bromide.
-
With stirring, slowly heat the reaction mixture to reflux temperature (approx. 195 °C).
-
Maintain the reflux for approximately 14 hours. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the conversion of the starting material.
-
After the reaction is complete (conversion >98%), add o-dichlorobenzene (approx. 1.5x the volume of the initial solvent) to the hot reaction mixture to dissolve the product and keep the inorganic salts suspended.
-
Perform a hot filtration to remove the potassium chloride byproduct and other inorganic salts.
-
Allow the filtrate to cool to room temperature (e.g., 20 °C) and let it stand overnight to allow the product to crystallize.
-
Collect the crude product by vacuum filtration.
-
Purify the crude product by vacuum distillation to obtain pure, colorless 3-fluorophthalic anhydride. The reported purity from this method is typically >99%, with yields around 86-97%.[6]
Reactivity and Mechanistic Insights
The reactivity of 3-fluorophthalic anhydride is dominated by the two electrophilic carbonyl carbons. The key to its utility lies in understanding the regioselectivity of nucleophilic attack, which is influenced by the electron-withdrawing nature of the fluorine atom.
Regioselectivity of Nucleophilic Attack
The fluorine atom, through its strong negative inductive effect (-I), withdraws electron density from the aromatic ring. This effect is most pronounced at the ortho and para positions. Consequently, the C3 carbon bearing the fluorine atom becomes more electron-deficient. This polarization is transmitted through the aromatic system to the attached carbonyl groups.
The carbonyl group ortho to the fluorine atom (at the C7a position) is rendered more electrophilic and thus more susceptible to nucleophilic attack than the carbonyl group meta to the fluorine (at the C3a position). Therefore, nucleophilic ring-opening reactions, such as those with amines or alcohols, are expected to occur preferentially at the C7a carbonyl.
This intrinsic reactivity provides a powerful tool for chemists to control the regiochemical outcome of reactions, leading to the selective formation of one regioisomeric product over the other. This is particularly crucial in multi-step syntheses where precise control of stereochemistry and substitution patterns is required.
Characterization and Spectroscopic Data
Accurate characterization is essential for verifying the purity and identity of 3-fluorophthalic anhydride. The following data represent typical spectral features.
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Complex multiplet pattern for the three aromatic protons, influenced by H-H and H-F coupling. |
| ¹³C NMR | Carbonyl Carbons | Two distinct signals for the non-equivalent carbonyl carbons, split by coupling to fluorine (JCF). |
| Aromatic Carbons | Six signals, with chemical shifts and C-F coupling constants characteristic of a fluorinated benzene ring. | |
| ¹⁹F NMR | Fluorine Signal | A single multiplet, with coupling to ortho- and meta-protons. |
| FT-IR | Carbonyl Stretches | Two characteristic strong absorption bands for the symmetric and asymmetric C=O stretching of a cyclic anhydride, typically in the 1750-1870 cm⁻¹ region.[7] |
| Mass Spec. (EI) | Molecular Ion (M⁺) | A peak at m/z = 166, corresponding to the molecular weight. |
| Fragmentation | Loss of CO (m/z = 138) and CO₂ (m/z = 122) are common fragmentation pathways for anhydrides. |
Applications in Research and Development
3-Fluorophthalic anhydride is a cornerstone reagent in several areas of chemical R&D, most notably in agrochemicals and materials science. Its potential in medicinal chemistry is also frequently cited.[2]
Agrochemical Synthesis: The Case of Flubendiamide
A prominent industrial application of a related phthalic anhydride derivative is in the synthesis of Flubendiamide , a potent insecticide.[2] The synthesis pathway of flubendiamide showcases the regioselective ring-opening of a substituted phthalic anhydride (3-iodophthalic anhydride) by an amine, a reaction directly analogous to those of 3-fluorophthalic anhydride. This process highlights how the anhydride serves as a scaffold to introduce two different amide functionalities in a controlled manner.
The use of a halogenated phthalic anhydride is critical for the final molecule's high insecticidal activity. This application serves as a prime example of the strategic use of such building blocks in constructing complex, commercially significant molecules.
Polymer Science: High-Performance Fluorinated Polyimides
3-Fluorophthalic anhydride is a valuable monomer in the synthesis of high-performance fluorinated polyimides.[1] Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Incorporating fluorine atoms into the polymer backbone via monomers like 3-fluorophthalic anhydride imparts several advantageous properties:
-
Enhanced Solubility: The fluorine atoms disrupt polymer chain packing, increasing free volume and making the resulting polyimides more soluble in organic solvents. This vastly improves their processability.[1]
-
Improved Optical Transparency: The reduced intermolecular charge-transfer interactions in fluorinated polyimides lead to less color and higher optical transparency, making them suitable for applications in flexible displays and optical devices.
-
Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with a lower dielectric constant, a critical property for microelectronics applications to reduce signal delay and cross-talk.
-
Increased Thermal Stability: The high strength of the C-F bond can contribute to the overall thermal and thermo-oxidative stability of the polymer.[9]
The synthesis typically involves a two-step polycondensation reaction between a dianhydride (like 3-fluorophthalic anhydride or its derivatives) and an aromatic diamine, forming a poly(amic acid) intermediate, which is then chemically or thermally cyclized to the final polyimide.
Pharmaceutical and Medicinal Chemistry
3-Fluorophthalic anhydride is frequently cited as a starting material for the preparation of substituted benzamides with potential neuroleptic (antipsychotic) activity.[10] The reaction of the anhydride with a suitable amine opens the ring to form a phthalmic acid derivative. This intermediate can then be further elaborated into various target molecules. The fluorine atom is a bioisostere for a hydrogen atom but can significantly alter a drug candidate's metabolic stability, receptor binding affinity, and membrane permeability. While specific, publicly disclosed drug candidates synthesized directly from 3-fluorophthalic anhydride are not prominent in the literature, its utility as a fluorinated scaffold remains a key interest for medicinal chemists.
Safety and Handling
As a reactive chemical intermediate, 3-fluorophthalic anhydride requires careful handling to ensure laboratory safety.
-
Hazards: It is classified as an irritant, causing skin, eye, and respiratory tract irritation. It may also cause an allergic skin reaction or allergy/asthma symptoms if inhaled.[11]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat. Minimize dust generation.
-
Storage: Store in a tightly closed container in a cool, dry place. The compound is moisture-sensitive, and hydrolysis will convert it to the corresponding dicarboxylic acid.
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69551, 3-Fluorophthalic anhydride. Retrieved from [Link].
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HDH Kima. (n.d.). 3-Fluorophthalic Anhydride (C8H3FO3), 5 grams. Retrieved from [Link].
- Supporting Information for a relevant study. (n.d.).
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PubChem. 3-Fluorophthalic anhydride. Retrieved from [Link].
- Google Patents. CN103159719A - Preparation method of 3-fluorophthalic anhydride.
-
NASA Technical Memorandum 101525. (1989). Synthesis and Characterization of Isomeric Oxydiphthalic Anhydride (ODPA) Based Polyimides. Retrieved from [Link].
-
ChemBK. CAS 652-39-1. Retrieved from [Link].
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NIST. 3-Fluorophthalic anhydride. Retrieved from [Link].
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Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy, 33(3), 22-26. Retrieved from [Link].
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